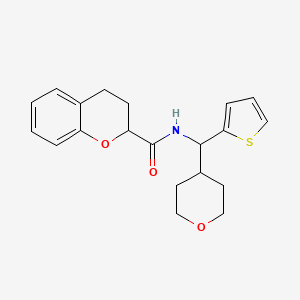

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide

Description

Historical Context of Chromane Carboxamide Research

Chromane carboxamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and pharmacological potential. Early research on chromanones (4-chromanones) and chromones (4-chromenes) laid the foundation for understanding their bioactivity. For instance, chromone-2-carboxamides were optimized in the 2000s as melanin-concentrating hormone receptor 1 (MCH1) antagonists for obesity treatment. Subsequent studies revealed chromanone derivatives’ roles in Alzheimer’s disease therapies through butyrylcholinesterase inhibition and anticancer activity via apoptosis induction. The hybrid architecture of chromane carboxamides, combining a benzopyran core with carboxamide functionalities, represents a strategic evolution to enhance target selectivity and pharmacokinetic properties.

Significance in Medicinal Chemistry

Chromane carboxamides occupy a unique niche due to their dual capacity for hydrogen bonding (via the carboxamide group) and hydrophobic interactions (via the fused aromatic system). This balance enables engagement with diverse biological targets, including G-protein-coupled receptors and enzymes like cholinesterases. The incorporation of heterocyclic moieties, such as tetrahydro-2H-pyran and thiophene, further modulates electronic and steric properties, enhancing blood-brain barrier permeability and metabolic stability.

Chemical Classification and Structural Features

N-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide belongs to the chromane carboxamide family, characterized by:

- Chromane core : A benzopyran system with a saturated pyran ring (C-ring), distinguishing it from chromones (unsaturated C-ring).

- Carboxamide group : At position 2 of the chromane scaffold, enabling hydrogen-bond interactions.

- Tetrahydro-2H-pyran-4-yl : A saturated oxygen-containing heterocycle contributing to conformational rigidity.

- Thiophen-2-yl : A sulfur-containing aromatic ring enhancing lipophilicity and π-stacking interactions.

Structural Comparison with Analogues

Research Objectives and Scope

Current research on this compound focuses on:

- Target identification : Probing interactions with CNS targets (e.g., serotonin receptors, cholinesterases) and metabolic regulators (e.g., MCH1).

- Structure-activity relationship (SAR) : Assessing how tetrahydro-2H-pyran and thiophene substitutions affect potency and selectivity.

- Pharmacokinetic optimization : Improving oral bioavailability and brain penetration through solubility and metabolic stability studies.

Chemical Space Positioning in Drug Discovery

This compound bridges traditional chromanone pharmacology and modern fragment-based drug design. Its hybrid structure situates it within "lead-like" chemical space (molecular weight ~400 Da, cLogP ~3), aligning with guidelines for CNS drug candidates. Comparative analyses with chroman-4-one derivatives show enhanced target engagement due to the carboxamide’s hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-20(17-8-7-14-4-1-2-5-16(14)24-17)21-19(18-6-3-13-25-18)15-9-11-23-12-10-15/h1-6,13,15,17,19H,7-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFKLRXKJSSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NC(C3CCOCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyran ring, which can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the chromane carboxamide moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Structure and Composition

The chemical structure of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide can be characterized by the following features:

- Chromane Core : Provides a stable framework for biological activity.

- Tetrahydro-2H-pyran Moiety : Enhances solubility and bioavailability.

- Thiophene Group : Contributes to diverse biological interactions.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₉NO₄S

- Molecular Weight : 299.39 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing tetrahydropyran rings have shown effectiveness against various bacterial strains through mechanisms such as membrane disruption and inhibition of metabolic pathways. The presence of the thiophene group may further enhance these properties by increasing lipophilicity and cellular uptake.

Anticancer Properties

Compounds featuring thiophene rings, including this compound, have been investigated for their potential anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells, potentially making them suitable candidates for cancer therapeutics. The tetrahydropyran structure may facilitate enhanced permeability and bioavailability, which are critical for effective drug delivery.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways associated with inflammation. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

- Formation of the Chromane Core : Utilizing appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Employing coupling agents for carboxamide bond formation.

- Optimization : Each step requires careful optimization to maximize yield and purity.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the thiophene and tetrahydropyran moieties significantly affect biological activity. For example, increasing electron density on the thiophene ring has been correlated with enhanced anticancer efficacy.

Study on Antisecretory Activity

A study evaluated thioamide derivatives for antisecretory and antiulcer activities using the Shay method, where these compounds exhibited significant activity compared to traditional medications like cimetidine. This suggests a potential therapeutic application in gastrointestinal disorders.

Evaluation in Animal Models

In vivo studies demonstrated that similar compounds could reduce ulcer formation in stress-induced models, indicating their potential use in treating gastric ulcers.

Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Research Findings and Implications

- Thiophene vs.

- Chromane vs. Chromene : Hydrogenation of the chromene core (to chromane) could reduce reactivity toward electrophilic targets, altering therapeutic applications from anticancer () to CNS or anti-inflammatory pathways .

- Catalyst Efficiency : ’s sodium ethoxide/ammonium sulfide catalysts offer a template for eco-friendly synthesis of the target compound, avoiding hazardous solvents .

Biological Activity

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromane core substituted with a tetrahydro-2H-pyran and a thiophene moiety, which contribute to its unique chemical reactivity and biological properties. The carboxamide group is particularly significant as it can participate in various biochemical interactions, enhancing the compound's potential therapeutic effects.

This compound primarily interacts with specific biological targets such as receptors or enzymes. Studies suggest that it may act as an antagonist or agonist for various receptors, influencing signaling pathways related to pain modulation, inflammation, and potentially cancer progression.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-Methyl-3-(tetrahydro-2H-pyran)-carbazole derivatives | Similar chromane core | Analgesic effects | Low CNS penetration |

| Thiophene-containing chromanes | Thiophene substitution | Antimicrobial activity | Diverse functionalization options |

| Tetrahydrofuran derivatives | Tetrahydrofuran ring | Potential antioxidant activity | Solubility in diverse solvents |

This comparison highlights the unique combination of structural motifs in N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-y)methyl)chromane-2-carboxamide, which may confer specific therapeutic benefits.

Case Studies and Research Findings

- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects similar to cannabinoid receptor agonists. For instance, studies have shown that certain derivatives possess low central nervous system (CNS) penetration while maintaining efficacy in pain relief .

- Antimicrobial Activity : The thiophene moiety is known for enhancing antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Antioxidant Potential : Preliminary studies suggest that this compound could exhibit antioxidant activity, contributing to its potential role in preventing oxidative stress-related conditions .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic applicability. Key aspects include:

- Absorption : The compound shows favorable absorption characteristics, making it suitable for oral administration.

- Distribution : Its low CNS penetration is advantageous for minimizing side effects associated with central nervous system drugs.

- Metabolism and Excretion : Ongoing studies aim to elucidate the metabolic pathways and excretion profiles to ensure safety and efficacy.

Q & A

How can the synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)chromane-2-carboxamide be optimized to minimize by-product formation?

Basic Research Focus

Optimization strategies include:

- Reagent selection : Use piperidine as a catalyst in ethanol under reflux conditions to enhance reaction efficiency, as demonstrated in analogous chromene-carboxamide syntheses .

- Recrystallization : Purify crude products using ethanol or aqueous mixtures to isolate the target compound from by-products .

- Monitoring reaction progress : Employ thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times .

What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Basic Research Focus

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign signals for the tetrahydro-2H-pyran, thiophene, and chromane moieties to verify connectivity .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as shown in related morpholine-thiophene hybrids (e.g., disordered benzoyl rings refined with dual occupancy models) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

How can computational modeling guide the understanding of this compound’s interaction with biological targets like P2X7 receptors?

Advanced Research Focus

Methodological approaches:

- Molecular docking : Use software (e.g., AutoDock) to predict binding modes with P2X7 receptors, referencing structural analogs with confirmed antagonism .

- Dynamic simulations : Perform molecular dynamics (MD) to assess stability of ligand-receptor complexes over time .

- SAR analysis : Compare docking scores of derivatives to identify critical substituents (e.g., thiophene’s role in π-π interactions) .

What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

Advanced Research Focus

Address discrepancies via:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models (e.g., xenograft studies for oncology targets) .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo efficacy .

- Dose recalibration : Adjust dosing regimens based on interspecies metabolic scaling factors .

How can crystallographic refinement challenges be addressed when determining this compound’s 3D structure?

Advanced Research Focus

Solutions include:

- Disorder modeling : Refine disordered moieties (e.g., benzoyl rings) using split occupancy and geometric restraints, as seen in morpholine-thiophene hybrids .

- Hydrogen bonding analysis : Map intermolecular interactions (e.g., N–H⋯O bonds) to stabilize refinement models .

- Software utilization : Apply SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data .

What are the key considerations for designing a scalable purification protocol?

Basic Research Focus

Consider:

- Solvent selection : Use ethanol or ethyl acetate for recrystallization, balancing solubility and environmental safety .

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for high-purity isolation .

- Thermal stability : Avoid decomposition by maintaining temperatures below the compound’s boiling point (e.g., 88–95°C for related tetrahydropyran derivatives) .

How do stereochemical variations at the tetrahydro-2H-pyran moiety affect pharmacological profiles?

Advanced Research Focus

Approaches to assess stereochemistry:

- Enantioselective synthesis : Use chiral catalysts or resolving agents to isolate stereoisomers .

- Chiral HPLC : Separate enantiomers and test their bioactivity against targets (e.g., P2X7 receptors) .

- Circular dichroism (CD) : Correlate optical activity with binding affinity trends .

What safety precautions are essential during handling and storage?

Basic Research Focus

Guidelines include:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage conditions : Keep in airtight containers at controlled temperatures (e.g., –20°C for analogs with similar reactivity) .

- Ventilation : Prevent vapor accumulation using explosion-proof ventilation systems .

How can isotopic labeling study this compound’s metabolic pathways in preclinical models?

Advanced Research Focus

Methodology:

- Isotope incorporation : Synthesize ¹⁴C-labeled analogs at the carboxamide or thiophene positions .

- Mass spectrometry imaging (MSI) : Track labeled metabolites in tissues post-administration .

- Autoradiography : Quantify tissue-specific distribution in rodent models .

What methodologies elucidate the thiophene ring’s role in modulating electronic properties and binding affinity?

Advanced Research Focus

Strategies involve:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive regions (e.g., sulfur’s electronegativity) .

- Comparative bioassays : Test analogs with substituted thiophenes (e.g., furan or phenyl replacements) to assess activity loss/gain .

- UV-Vis spectroscopy : Correlate absorption spectra with electron-donating/withdrawing effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.